1-(4-Fluoro-3-nitrophenyl)piperazine
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Overview
Description
1-(4-Fluoro-3-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a 4-fluoro-3-nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-nitrophenyl)piperazine typically involves the nucleophilic substitution reaction of 4-fluoro-3-nitroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as potassium carbonate. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (ethanol or methanol).
Major Products Formed
Reduction: 1-(4-Amino-3-nitrophenyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-3-nitrophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is employed in the functionalization of polymer surfaces and the construction of bioconjugates for biochemical assays and chemical syntheses.
Bioconjugation: The compound is used for immobilizing biomolecules onto polymer surfaces, which is essential for various biochemical assays.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound can undergo photochemical activation, leading to the formation of reactive intermediates that can covalently bind to biomolecules. This property is exploited in bioconjugation and surface engineering applications .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)piperazine: Similar structure but lacks the fluoro substituent.
1-(2-Fluoro-4-nitrophenyl)piperazine: Similar structure with the fluoro and nitro groups in different positions.
Properties
CAS No. |
1121610-09-0 |
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Molecular Formula |
C10H12FN3O2 |
Molecular Weight |
225.22 g/mol |
IUPAC Name |
1-(4-fluoro-3-nitrophenyl)piperazine |
InChI |
InChI=1S/C10H12FN3O2/c11-9-2-1-8(7-10(9)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 |
InChI Key |
IZPSOOWRYRIJNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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